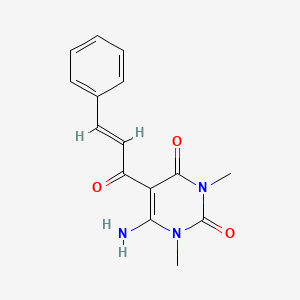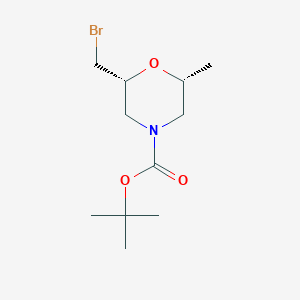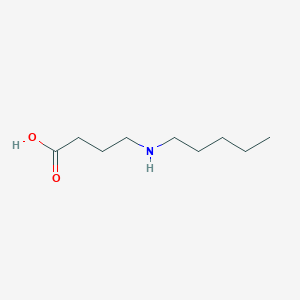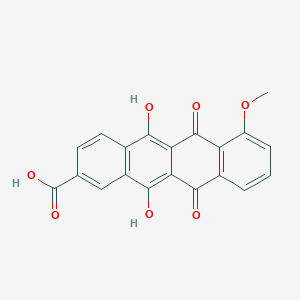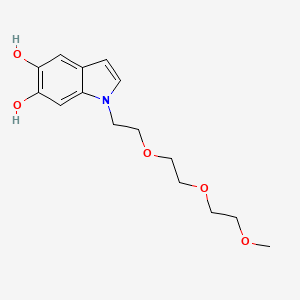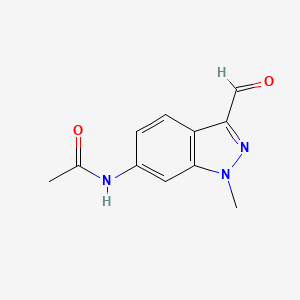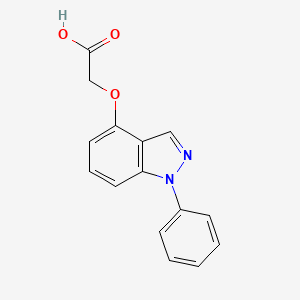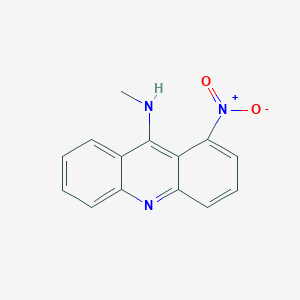![molecular formula C13H14N4O2S B12925535 N'-[6-(4-methylphenoxy)pyrimidin-4-yl]sulfanylacetohydrazide](/img/structure/B12925535.png)
N'-[6-(4-methylphenoxy)pyrimidin-4-yl]sulfanylacetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[6-(4-methylphenoxy)pyrimidin-4-yl]sulfanylacetohydrazide is a complex organic compound with a unique structure that includes a pyrimidine ring, a phenoxy group, and a sulfanylacetohydrazide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[6-(4-methylphenoxy)pyrimidin-4-yl]sulfanylacetohydrazide typically involves multiple steps, starting with the preparation of the pyrimidine ring and the phenoxy group. The key steps include:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors under controlled conditions.
Introduction of the Phenoxy Group: This step involves the reaction of the pyrimidine intermediate with 4-methylphenol in the presence of a suitable catalyst.
Formation of the Sulfanylacetohydrazide Moiety: This involves the reaction of the intermediate with thioacetic acid and hydrazine hydrate under specific conditions to form the final product.
Industrial Production Methods
Industrial production of N’-[6-(4-methylphenoxy)pyrimidin-4-yl]sulfanylacetohydrazide may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[6-(4-methylphenoxy)pyrimidin-4-yl]sulfanylacetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The phenoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
N’-[6-(4-methylphenoxy)pyrimidin-4-yl]sulfanylacetohydrazide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of N’-[6-(4-methylphenoxy)pyrimidin-4-yl]sulfanylacetohydrazide involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids, while the phenoxy group can enhance its binding affinity. The sulfanylacetohydrazide moiety can participate in redox reactions, potentially leading to the generation of reactive oxygen species that can induce cellular damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetic acid, ((6-(4-methylphenoxy)-4-pyrimidinyl)thio)-, hydrazide
- N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide
Uniqueness
N’-[6-(4-methylphenoxy)pyrimidin-4-yl]sulfanylacetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C13H14N4O2S |
|---|---|
Poids moléculaire |
290.34 g/mol |
Nom IUPAC |
N'-[6-(4-methylphenoxy)pyrimidin-4-yl]sulfanylacetohydrazide |
InChI |
InChI=1S/C13H14N4O2S/c1-9-3-5-11(6-4-9)19-12-7-13(15-8-14-12)20-17-16-10(2)18/h3-8,17H,1-2H3,(H,16,18) |
Clé InChI |
JEHWUTJJNUQGGP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)OC2=CC(=NC=N2)SNNC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1-Benzyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12925456.png)

